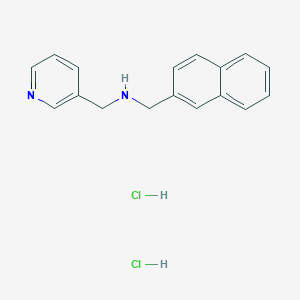

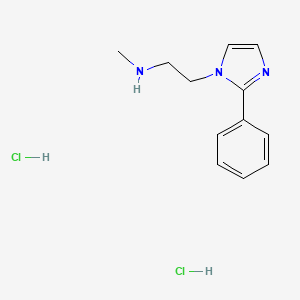

6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride

Descripción general

Descripción

6-(Piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride (6-PIQHCl) is an organic compound belonging to the class of heterocyclic compounds known as isoquinolines. It is a colorless crystalline solid with a melting point of 123-125°C. 6-PIQHCl is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of various other organic compounds, such as carboxylic acids, amines, and peptides.

Aplicaciones Científicas De Investigación

ROCK Inhibition for Cardiovascular Diseases

SAR407899 hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), particularly ROCK-2. It has been shown to have an IC50 of 135 nM for ROCK-2, indicating its strong inhibitory effect . This application is significant in cardiovascular research, where ROCK inhibitors are studied for their potential to treat conditions like hypertension and atherosclerosis due to their vasodilatory effects .

Erectile Dysfunction Treatment

In the field of urology, SAR407899 has been researched for its erectile properties. Studies have shown that it can induce penile erection in diabetic rabbits with greater potency and longer duration than sildenafil, a common treatment for erectile dysfunction. Notably, SAR407899’s mechanism is largely independent of endothelial nitric oxide (e-NO) activity, which could make it a valuable alternative treatment .

Antihypertensive Effects

SAR407899 has demonstrated the ability to inhibit endothelin-1 (ET-1) induced vasoconstriction in renal resistance arteries. This suggests that it could have a higher antihypertensive potency compared to other Rho kinase inhibitors like Y27632, especially in renal vessels which may contribute to its antihypertensive effects .

Selectivity and Potency

The compound’s high selectivity and potency make it an important tool in pharmacological research. It is equipotent against human and rat-derived Rho-kinase 2 with inhibition constant values of 36 nM and 41 nM, respectively, and is highly selective against a panel of 117 receptor and enzyme targets .

Mecanismo De Acción

Target of Action

SAR407899 hydrochloride, also known as 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride or SAR-407899 hydrochloride, is a potent and selective inhibitor of Rho kinase (ROCK) . The primary targets of SAR407899 are human and rat-derived Rho-kinase 2 . Rho kinase is a downstream mediator of RhoA, a small G protein, and plays a crucial role in various cellular functions such as stress fiber formation, membrane ruffling, smooth muscle contraction, and cell motility .

Mode of Action

SAR407899 is an ATP-competitive Rho-kinase inhibitor . It competes with ATP for binding to the active site of Rho-kinase 2, thereby inhibiting the kinase’s activity . This inhibition leads to a decrease in the phosphorylation of myosin phosphatase, which in turn reduces stress fiber formation, smooth muscle contraction, and cell motility .

Biochemical Pathways

The inhibition of Rho-kinase by SAR407899 affects several biochemical pathways. It inhibits the RhoA-ROCK pathway, which regulates many critical cellular functions like stress fiber formation, smooth muscle contraction, cell adhesion, membrane ruffling, and cell motility . In vascular smooth muscle cells, ROCK regulates contractility and expression of cytoskeletal genes through serum response factor and myocardin-related transcription factors .

Pharmacokinetics

It is known that sar407899 is an atp-competitive inhibitor, suggesting that it may have good bioavailability and can effectively reach its target sites .

Result of Action

SAR407899 has been shown to have promising antihypertensive activity . It potently and species-independently relaxes precontracted isolated arteries of different species and different vascular beds . In vivo, it has been shown to lower blood pressure in a variety of rodent models of arterial hypertension . Moreover, SAR407899 has been found to induce penile erection in rabbits, with greater potency and longer duration of action than sildenafil .

Propiedades

IUPAC Name |

6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11;/h1-3,8-9,11,15H,4-7H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNVOGVCCZNVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655294 | |

| Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923262-96-8 | |

| Record name | SAR-407899 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923262968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAR-407899 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD9C9XVB9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride](/img/structure/B1388281.png)

![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)

![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)

![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)

![{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388289.png)

![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)